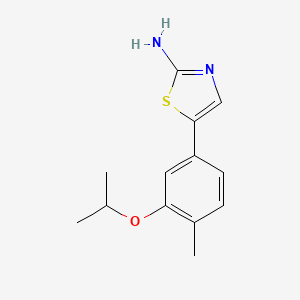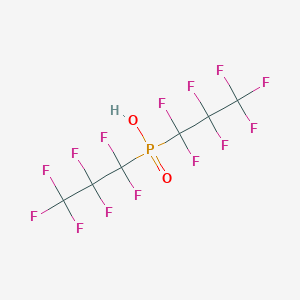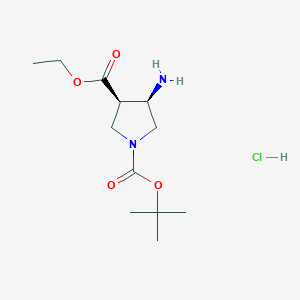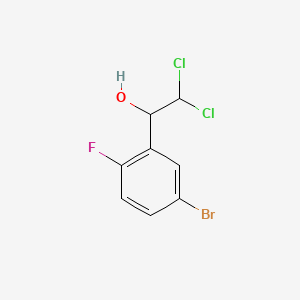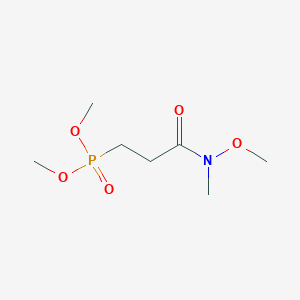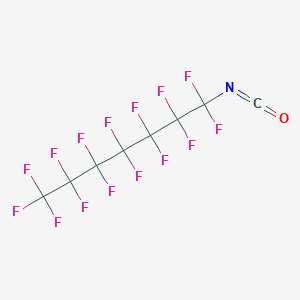
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an isocyanate functional group. This compound is of interest due to its unique chemical properties, which make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane typically involves the fluorination of heptane derivatives followed by the introduction of the isocyanate group. Common synthetic routes include:
Isocyanate Introduction: The isocyanate group can be introduced via the reaction of an amine precursor with phosgene or through the use of other isocyanate-forming reagents.
Industrial production methods often involve large-scale fluorination processes followed by the controlled addition of the isocyanate group under specific reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can also undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of urea derivatives.
Oxidation and Reduction: While the fluorinated backbone is generally resistant to oxidation and reduction, the isocyanate group can be reduced to form amines under specific conditions.
Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include urea derivatives, carbamates, and amines.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology: In biological research, the compound is used to modify proteins and other biomolecules to study their interactions and functions.
Medicine: The compound’s derivatives are explored for potential use in drug delivery systems and as diagnostic agents due to their unique chemical properties.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants that require high performance in harsh environments.
Wirkmechanismus
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The fluorinated backbone provides stability and resistance to degradation, making the compound suitable for use in demanding applications.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane can be compared with other fluorinated isocyanates such as:
This compound: Similar in structure but with variations in the fluorination pattern or the length of the carbon chain.
Perfluoroisocyanates: Compounds where all hydrogen atoms are replaced by fluorine, offering even higher stability and resistance to chemical attack.
The uniqueness of this compound lies in its specific combination of fluorination and the presence of the reactive isocyanate group, which provides a balance of reactivity and stability.
Eigenschaften
CAS-Nummer |
335-91-1 |
|---|---|
Molekularformel |
C8F15NO |
Molekulargewicht |
411.07 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-isocyanatoheptane |
InChI |
InChI=1S/C8F15NO/c9-2(10,3(11,12)5(15,16)7(19,20)21)4(13,14)6(17,18)8(22,23)24-1-25 |
InChI-Schlüssel |
UCIPLWURKHSKRH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


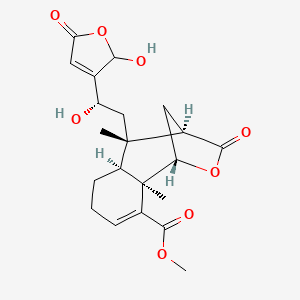
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
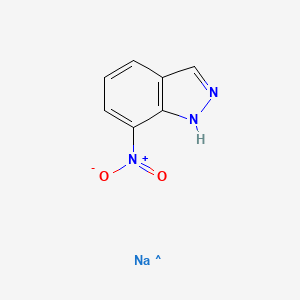
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)

